molecular formula C13H12O2S B1523410 (R)-O-Anisyl phenyl sulfoxide CAS No. 60301-04-4

(R)-O-Anisyl phenyl sulfoxide

Cat. No. B1523410
CAS RN: 60301-04-4
M. Wt: 232.3 g/mol
InChI Key: FOYIPSPJAHHQKW-MRXNPFEDSA-N
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Description

“®-O-Anisyl phenyl sulfoxide” is a type of sulfoxide, a group of compounds that contain a sulfur atom bonded to two oxygen atoms . Sulfoxides are important in organic synthesis and are found in biologically active molecules, including commercialized medicines . They are typically low-melting white solids .


Synthesis Analysis

Sulfoxides, including “®-O-Anisyl phenyl sulfoxide”, can be synthesized through the oxidation of thioethers . This process has been developed over the past decades and includes methods such as hydrogen peroxide oxidation, metal complexes-catalyzed oxidation, organocatalytic oxidation, and photooxidation . A recent development in this field is the visible light sensitizer-catalyzed aerobic oxidation of thioethers, which has been shown to produce sulfoxides in good to excellent yields .


Molecular Structure Analysis

Sulfoxides have a tetrahedral sulfur atom and a basic nitrogen atom able to coordinate metal ions and form salts . The stereogenicity of the sulfur center provides configurationally stable and hence optically active sulfoxide stereoisomers .


Chemical Reactions Analysis

The photocatalytic deoxygenation of sulfoxides to generate sulfides has been reported . Mechanistic studies indicate that a radical chain mechanism operates, which proceeds via a phosphoranyl radical generated from a radical/polar crossover process .


Physical And Chemical Properties Analysis

The physical and chemical properties of sulfoxides can vary widely. For example, the log P of compounds can range from -0.54 to 4.64, and the Polar Surface Area (PSA) can range from 20.23 to 315.21 .

Scientific Research Applications

1. Chemical Reactions and Rearrangements

(R)-O-Anisyl phenyl sulfoxide is involved in various chemical reactions, including the Pummerer rearrangement. This rearrangement involves alkyl phenyl sulfoxides like (R)-O-Anisyl phenyl sulfoxide reacting with acetic anhydride, leading to intermolecular acetoxyl migration (Itoh, Numata, Yoshimura, & Ōae, 1983).

2. Catalysis and Synthesis

(R)-O-Anisyl phenyl sulfoxide plays a role in catalytic processes. For instance, in Rhodium(III)-catalyzed ortho-alkenylation, phenyl sulfoxides are used efficiently for C-H bond cleavage to produce o-alkenylphenyl sulfoxides. These products can undergo further reactions like interrupted Pummerer cyclization (Nobushige, Hirano, Satoh, & Miura, 2014).

3. Molecular Inclusion and Recognition

(R)-O-Anisyl phenyl sulfoxide can be involved in molecular recognition processes. Crystalline dipeptides like (R)-phenylglycyl-(R)-phenylglycine can include methyl phenyl sulfoxides with high enantioselectivity, demonstrating the potential for selective molecular inclusion and recognition processes (Akazome, Ueno, Ooiso, & Ogura, 2000).

4. Stereochemistry and Enantioselectivity

The study of (R)-O-Anisyl phenyl sulfoxide contributes to understanding stereochemistry. Enantioselective inclusion by dipeptides and the structural determination of these inclusions provide insights into chiral recognition and stereochemistry of sulfoxides (Akazome et al., 1997).

5. Biotransformation and Biocatalysis

In biocatalysis, (R)-O-Anisyl phenyl sulfoxide can be transformed by microorganisms like Rhodococcus sp., which can resolve racemic sulfoxides into enantiopure forms. This highlights the potential of using biological systems for the efficient production of enantiopure sulfoxides (Li, Yu, Pan, Zhang, Xu, & Lin, 2011).

Future Directions

Future research in the field of sulfoxides is likely to focus on developing more efficient and environmentally friendly methods for their synthesis. For example, the use of visible light in organic reactions has been shown to offer a clean and abundant advantage . Additionally, the development of new, efficient procedures for the reduction of sulfoxides into their corresponding sulfides is desirable .

properties

IUPAC Name

1-methoxy-2-[(R)-phenylsulfinyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2S/c1-15-12-9-5-6-10-13(12)16(14)11-7-3-2-4-8-11/h2-10H,1H3/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOYIPSPJAHHQKW-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1S(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1[S@](=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-O-Anisyl phenyl sulfoxide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JM Brunel, P Diter, M Duetsch… - The Journal of Organic …, 1995 - ACS Publications
Chiral sulfoxides are important compounds that are finding increasing uses as chiral auxiliaries in asym-metric synthesis1 or which can be of interest in the pharmaceutical industry. 2 …
Number of citations: 196 pubs.acs.org

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